molecular formula C14H11F3O4 B2832836 2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one CAS No. 865659-13-8

2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one

Cat. No.: B2832836
CAS No.: 865659-13-8
M. Wt: 300.233
InChI Key: VBUXIKNSUQCRFV-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one is a γ-pyrone derivative characterized by a hydroxymethyl group at position 2 and a 3-(trifluoromethyl)benzyloxy substituent at position 5 of the pyran-4-one ring. The trifluoromethyl (CF₃) group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making this compound of interest in medicinal chemistry and materials science . Its structure aligns with bioactive pyranones, which are known for antimicrobial, anti-inflammatory, and kinase inhibitory properties .

Properties

IUPAC Name

2-(hydroxymethyl)-5-[[3-(trifluoromethyl)phenyl]methoxy]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O4/c15-14(16,17)10-3-1-2-9(4-10)7-21-13-8-20-11(6-18)5-12(13)19/h1-5,8,18H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUXIKNSUQCRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=COC(=CC2=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one typically involves multiple steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving suitable precursors such as 1,3-diketones and aldehydes under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

    Attachment of the Trifluoromethylbenzyl Ether: The final step involves the etherification of the hydroxymethyl group with 3-(trifluoromethyl)benzyl alcohol, typically using a strong acid catalyst like sulfuric acid or a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyranone ring can be reduced to a dihydropyranone using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one.

    Reduction: Formation of 2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-dihydropyran-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

Research indicates that 2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one exhibits several biological activities:

  • Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.

Interaction Studies

The compound's ability to bind to specific enzymes or receptors is under investigation. These interactions may modulate various biochemical pathways, contributing to its pharmacological effects. For instance:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways relevant to disease states.
  • Receptor Modulation : Potential modulation of receptor activity could lead to therapeutic applications in diseases where receptor dysregulation is a factor.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers. The findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro experiments have shown that the compound can induce apoptosis in specific cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Further studies are needed to assess the efficacy and safety of this compound in vivo.

Potential Applications in Material Science

Beyond pharmacological uses, this compound may find applications in material science due to its unique chemical structure:

  • Polymerization : Its reactive groups could be utilized in polymer synthesis, potentially leading to new materials with desirable properties.
  • Coatings : The compound's stability and reactivity might make it suitable for use in protective coatings or as an additive in composite materials.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one depends on its specific application:

    Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Biochemical Pathways: It could influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs differ primarily in substituents at positions 2 and 5 of the pyranone core. Key comparisons include:

Compound Name Position 2 Substituent Position 5 Substituent Key Features
Target Compound Hydroxymethyl 3-(Trifluoromethyl)benzyloxy High lipophilicity (CF₃ group); potential for enhanced bioactivity .
5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one (CAS 1216076-51-5) Hydroxymethyl 3-Chlorobenzyloxy Lower lipophilicity (Cl vs. CF₃); reduced electron-withdrawing effects .
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (T3D3769) Hydroxymethyl Hydroxy Polar due to free -OH; limited membrane permeability .
3-Hydroxy-5-methoxy-6-methyl-2-pentyl-4H-pyran-4-one Pentyl Methoxy Bulky alkyl chain; antifungal activity reported .

Electronic and Steric Effects

  • Trifluoromethyl vs. Chloro: The CF₃ group in the target compound is strongly electron-withdrawing, stabilizing the pyranone ring and influencing reactivity in nucleophilic substitutions.
  • Hydroxymethyl vs. Alkyl Chains : The hydroxymethyl group at position 2 enhances hydrogen-bonding capacity compared to alkyl chains (e.g., pentyl in ), impacting solubility and target binding .

Physicochemical Properties

Property Target Compound 5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one
Molecular Weight (g/mol) ~348.3 ~308.7 ~156.1
LogP (Predicted) ~2.5 ~2.0 ~-0.3
Hydrogen Bond Donors 2 2 3

Research Implications

The trifluoromethyl-substituted derivative offers distinct advantages in drug design, including improved metabolic stability and membrane permeability over hydroxy or chloro analogs.

Biological Activity

2-(Hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one, with the CAS number 865659-13-8, is a pyran derivative that has garnered attention for its potential biological activities. This compound features a hydroxymethyl group and a trifluoromethylbenzyl ether, which may contribute to its unique chemical properties and biological effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H11F3O4
  • Molecular Weight : 300.23 g/mol
  • CAS Number : 865659-13-8
  • Structural Characteristics : The compound contains a pyran ring, which is known for various biological activities, particularly in the field of natural products.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antioxidant Activity : Studies have shown that derivatives of pyran can act as effective antioxidants. For instance, compounds with similar structures have demonstrated significant DPPH radical scavenging activity, suggesting potential use in preventing oxidative stress-related damage in cells .
  • Antimicrobial Activity : Some pyran derivatives have been tested for their antimicrobial properties. For example, related compounds have shown effectiveness against certain yeast strains, indicating potential applications in antifungal treatments .
  • Enzyme Inhibition : Certain studies have reported that pyran derivatives can inhibit specific enzymes involved in metabolic pathways. This inhibition may lead to therapeutic effects in conditions like diabetes and cancer .

Case Studies and Research Findings

  • Antioxidant Properties :
    • A study evaluated the antioxidant activity of various pyran derivatives using the DPPH assay. Compounds were tested at different concentrations, revealing that those with hydroxyl substituents exhibited superior scavenging abilities compared to controls like Trolox .
    • Table 1 summarizes the antioxidant activity of selected pyran derivatives:
    CompoundIC50 (µM)Scavenging Activity (%)
    This compoundTBDTBD
    Trolox10100
    Compound A1585
  • Antimicrobial Activity :
    • In vitro studies demonstrated that certain pyran derivatives exhibit antifungal properties against Candida species. The specific compound tested showed inhibition zones comparable to standard antifungal agents .
  • Enzyme Inhibition :
    • Research focused on the inhibition of aldose reductase by pyran derivatives indicated promising results, particularly for those with hydroxymethyl groups. This suggests potential applications in managing diabetic complications .

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